molecular formula C9H5Br2N B1413082 3,7-Dibromoisoquinoline CAS No. 1935586-13-2

3,7-Dibromoisoquinoline

Cat. No.: B1413082
CAS No.: 1935586-13-2
M. Wt: 286.95 g/mol
InChI Key: STQJXMJJWWOKJG-UHFFFAOYSA-N
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Description

3,7-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI key for this compound is STQJXMJJWWOKJG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, it is known to participate in various chemical reactions due to its structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.95 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Topoisomerase I Inhibition and Cytotoxicity : 3-Arylisoquinolines, structurally related to 3,7-Dibromoisoquinoline, have been synthesized and tested for their in vitro antitumor activity against tumor cell lines. Some of these compounds demonstrated potent topoisomerase I inhibitory activity, which is significant in cancer therapy (Cho, Min, Le, & Kim, 2003).

  • Lattice Inclusion Host Properties : A tetrabromo diquinoline derivative, related to this compound, was synthesized and investigated for its crystal structure. It was found to act as a lattice inclusion host, assembling into achiral molecular staircases and including guests in parallel channels (Marjo et al., 2001).

  • Antitumor Agents Synthesis : Various substituted 3-arylisoquinolines, structurally related to this compound, were synthesized and evaluated for antitumor activity against human tumor cell lines, showing a broad antitumor spectrum (Cho, Park, Chung, & Lee, 1998).

  • Mass Spectrometric Dissociation Pathway Study : A study on the collision-induced dissociation behavior of isoquinoline-3-carboxamides revealed insights into the fragmentation behavior of this class of compounds, useful in analytical chemistry and drug testing (Beuck et al., 2009).

  • Organocatalytic Synthesis and Pharmacological Evaluation : Organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides was carried out, with these compounds demonstrating potential antinociceptive, anti-inflammatory, and anticonvulsant properties (Wilhelm et al., 2014).

  • Synthesis and Biological Evaluation of Derivatives : Research on the synthesis of 3-arylisoquinoline derivatives and their evaluation for in vitro antitumor activity indicates the importance of chemical modifications in enhancing antitumor activities (Cho et al., 1997).

  • In Vitro Cytotoxic Evaluation of Aminoquinones : A study on the synthesis of aminoquinone derivatives of isoquinolines and their cytotoxic activity against various human tumor cell lines highlighted their therapeutic potential (Delgado et al., 2012).

  • Molecular Modeling of Antitumor Agents : Comparative molecular field analysis of 3-arylisoquinoline antitumor agents provided insights into the pharmacophore model and structure-activity relationships, aiding drug design (Cho et al., 2002).

  • Novel Derivatives with Antitumor Properties : The study of 3,4-dihydroisoquinolines and their novel derivatives highlights their potential as inhibitors of phenylethanolamine N-methyltransferase, with implications in cancer therapy (Grunewald et al., 1999).

  • Synthesis of 3,4-Dihydroquinolinone and Coumarin Derivatives : The synthesis of these derivatives and their antidepressant activity evaluation provides a basis for developing new therapeutic agents (Wang et al., 2019).

Mechanism of Action

The mechanism of action for 3,7-Dibromoisoquinoline is not specified in the retrieved data. Isoquinoline, a related compound, does not have a specified mechanism of action either .

Safety and Hazards

3,7-Dibromoisoquinoline is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word "Danger" . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

3,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJXMJJWWOKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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